diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate
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Overview
Description
Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is a complex organic compound that features a unique combination of indole, pyrazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate typically involves multi-step reactions. One common method is the one-pot multicomponent reaction, which combines appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalyst such as triethylamine . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar multicomponent synthesis techniques. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in ethanol.
Substitution: Methanesulfonic acid under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s ability to undergo electrophilic substitution readily makes it a versatile agent in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds such as 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile.
Uniqueness
Diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate is unique due to its combination of indole, pyrazole, and pyrimidine rings, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
80262-34-6 |
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Molecular Formula |
C21H19N5O4 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate |
InChI |
InChI=1S/C21H19N5O4/c1-3-29-19(27)16-12-24-18-13(9-22)10-25-26(18)21(16,20(28)30-4-2)15-11-23-17-8-6-5-7-14(15)17/h5-8,10-12,23-24H,3-4H2,1-2H3 |
InChI Key |
VLRPJGCRCSUOGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=NN2C1(C3=CNC4=CC=CC=C43)C(=O)OCC)C#N |
Origin of Product |
United States |
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